

# Application Notes: Seletracetam in High-Throughput Screening for Anticonvulsants

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Compound of Interest		
Compound Name:	Seletracetam	
Cat. No.:	B1680945	Get Quote

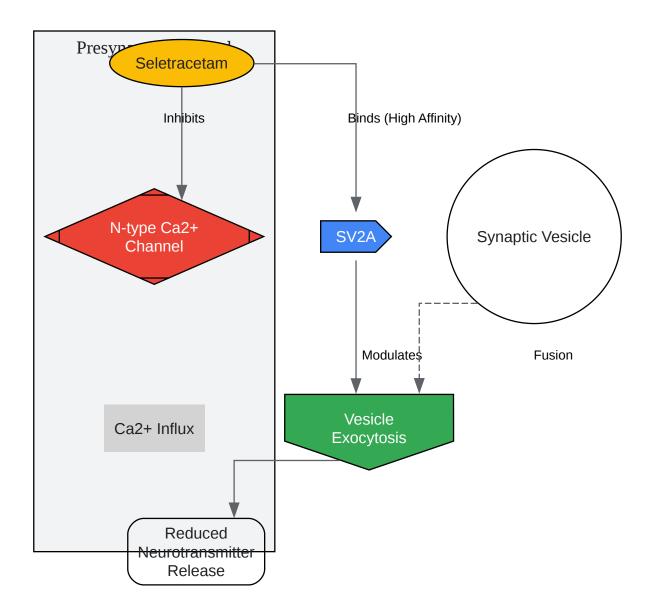
#### Introduction

**Seletracetam** (UCB 44212) is a pyrrolidone-derived compound, structurally related to the antiepileptic drug levetiracetam.[1][2] It was identified through a screening program designed to find compounds with high affinity for the synaptic vesicle glycoprotein 2A (SV2A), a key target in the treatment of epilepsy.[3][4][5] **Seletracetam** binds to SV2A with an affinity approximately 10 times greater than that of levetiracetam. Its mechanism of action also involves the modulation of N-type calcium channels. The high potency and selectivity of **Seletracetam** make it an important reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel anticonvulsant agents targeting the SV2A pathway. These application notes provide detailed protocols for utilizing **Seletracetam** in HTS workflows for the identification and characterization of new anticonvulsant candidates.

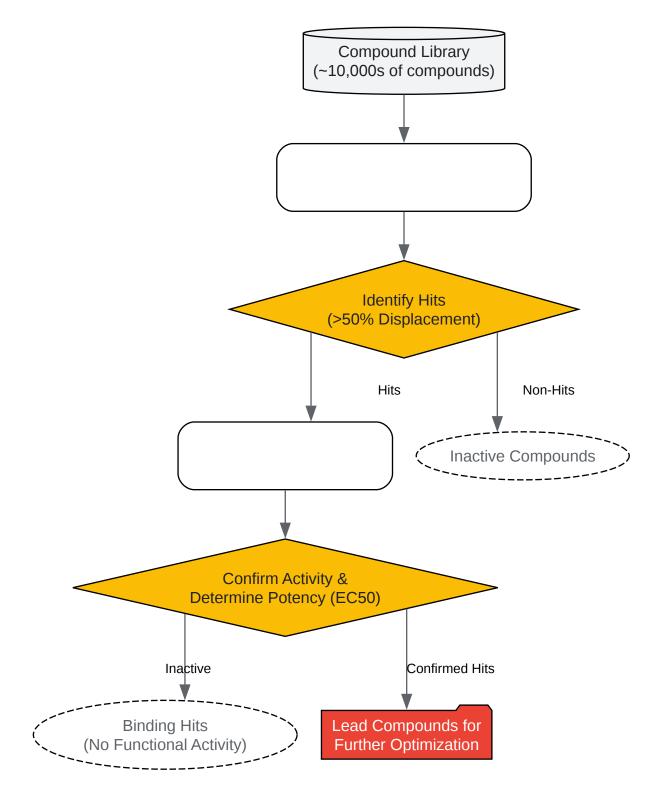
#### Mechanism of Action

**Seletracetam** exerts its anticonvulsant effects through a dual mechanism. Its primary action is the stereospecific and high-affinity binding to SV2A, a transmembrane protein found in synaptic vesicles. SV2A is involved in the regulation of neurotransmitter release through the modulation of synaptic vesicle exocytosis. By binding to SV2A, **Seletracetam** is thought to modulate its function, thereby reducing excessive neuronal activity and restoring normal synaptic transmission. Additionally, **Seletracetam** has been shown to inhibit high-voltage-activated N-type calcium channels, reducing calcium influx during neuronal hyperexcitability and further contributing to its anticonvulsant properties.









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### References

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